Ethyl 2-((6-((methylsulfonyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate
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Overview
Description
Ethyl 2-((6-((methylsulfonyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate is a complex organic compound that features a combination of pyridine and pyrimidine rings, along with sulfonyl and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((6-((methylsulfonyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the pyridine ring: The pyridine ring can be introduced via coupling reactions, such as Suzuki or Heck coupling.
Functionalization with sulfonyl and sulfanyl groups:
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((6-((methylsulfonyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine or pyrimidine rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of new drugs.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((6-((methylsulfonyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((6-((methylsulfonyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)propanoate
- Methyl 2-((6-((methylsulfonyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate
- Ethyl 2-((6-((methylsulfonyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)butanoate
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
ethyl 2-[6-(methylsulfonylmethyl)-2-pyridin-2-ylpyrimidin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-3-22-14(19)9-23-13-8-11(10-24(2,20)21)17-15(18-13)12-6-4-5-7-16-12/h4-8H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZNLQZWUPRUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1)CS(=O)(=O)C)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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